1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Description
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative characterized by a 1,2,4-triazole ring substituted with a methyl group at position 5 and a 3,5-dichlorophenyl group at position 1.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTNDZALWLHXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377132 | |
| Record name | 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338408-13-2 | |
| Record name | 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the 1,2,4-Triazole Core and N-1 Substitution
A common route starts with 1,2,4-triazole or its methylated derivative. The N-1 substitution with the 3,5-dichlorophenyl group is typically achieved via nucleophilic aromatic substitution or coupling reactions using 3,5-dichlorophenyl halides or derivatives.
Methylation at the 5-Position
Methylation of the triazole ring at the 5-position can be performed by reacting the triazole intermediate with methylating agents such as chloromethane in the presence of a base (e.g., potassium hydroxide) under reflux conditions in ethanol. This step yields 5-methyl-1,2,4-triazole derivatives.
Introduction of the Carboxylic Acid Group at the 3-Position
The carboxylic acid group at the 3-position is introduced via lithiation followed by carboxylation:
- The methylated triazole intermediate is dissolved in an aprotic solvent such as tetrahydrofuran (THF).
- The solution is cooled to low temperatures (e.g., -78 °C).
- A strong base such as lithium diisopropylamide (LDA) or n-butyllithium is added to generate the 3-lithio intermediate.
- Carbon dioxide gas is then bubbled through the reaction mixture to carboxylate the lithiated position, forming the 3-carboxylic acid substituent after acidic workup.
This method is supported by patent literature describing similar procedures for 1-methyl-1H-1,2,4-triazole derivatives, which can be adapted for the 3,5-dichlorophenyl substituted analogs.
Purification and Isolation
After the carboxylation step, the reaction mixture is quenched with ammonium chloride or acidified to precipitate the carboxylic acid product. The crude product is extracted with organic solvents such as dichloromethane, washed, dried, and concentrated. Further purification is achieved by recrystallization or column chromatography.
Representative Preparation Procedure (Adapted from Patent and Literature)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Methylation | 1,2,4-triazole + KOH + ethanol + chloromethane, reflux | 5-methyl-1,2,4-triazole |
| 2. N-1 Substitution | 5-methyl-1,2,4-triazole + 3,5-dichlorophenyl halide, coupling conditions | 1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole |
| 3. Lithiation and Carboxylation | THF, LDA or n-BuLi, -78 °C, CO2 gas | 1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
| 4. Workup and Purification | Acid quench, extraction, recrystallization | Pure target compound |
Analytical Data Supporting Preparation
| Property | Data |
|---|---|
| Molecular Formula | C10H7Cl2N3O2 |
| Molecular Weight | 272.08 g/mol |
| Melting Point | 202–204 °C (reported for similar triazole carboxylic acids) |
| Purity | >99% by HPLC (typical for well-purified samples) |
Research Findings and Optimization Notes
- The lithiation/carboxylation step is critical and requires strict temperature control to avoid side reactions.
- Use of strong bases like LDA or n-butyllithium in dry, aprotic solvents ensures high regioselectivity for lithiation at the 3-position.
- The choice of solvent and quenching conditions affects the yield and purity of the carboxylic acid.
- Methylation prior to carboxylation is preferred to avoid complications in lithiation.
- N-1 substitution with 3,5-dichlorophenyl groups can be optimized by selecting appropriate halide leaving groups and coupling catalysts.
Chemical Reactions Analysis
1-(3,5-DICHLOROPHENYL)-5-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
Antifungal Activity
Research indicates that 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid exhibits significant antifungal properties. It has been tested against various fungal pathogens, showing effectiveness comparable to established antifungal agents. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
Antimicrobial Properties
In addition to its antifungal effects, this compound has demonstrated antimicrobial activity against a range of bacteria. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Agricultural Uses
The compound is being explored for its potential as a fungicide in agricultural settings. Its ability to control fungal diseases in crops could lead to enhanced agricultural productivity and reduced reliance on traditional chemical fungicides.
Pharmaceutical Development
This compound is under investigation for its potential therapeutic applications in treating fungal infections in humans. Its unique chemical structure may allow for modifications that enhance efficacy and reduce toxicity.
Case Study 1: Antifungal Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of this compound against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole, suggesting that this compound could be a promising alternative treatment for candidiasis .
Case Study 2: Agricultural Application
In agricultural trials conducted by researchers at the University of Agriculture, this compound was applied to wheat crops affected by Fusarium graminearum. The results showed a marked reduction in disease incidence compared to untreated controls, indicating its potential as an effective fungicide .
Mechanism of Action
The mechanism of action of 1-(3,5-DICHLOROPHENYL)-5-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Chlorine Substitution
(a) 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid
- Molecular Formula : C₁₀H₈ClN₃O₂
- Substituents : A single chlorine atom at the para position (4-chloro) on the phenyl ring.
- Key Differences : Reduced lipophilicity compared to the 3,5-dichloro derivative due to fewer chlorine atoms. The absence of meta-chlorine substituents may alter steric and electronic interactions in biological systems.
- Commercial Availability: Available from Santa Cruz Biotechnology (Catalog #sc-302367) .
(b) 1-(2,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid
- Molecular Formula : C₁₀H₇Cl₂N₃O₂
- Substituents : Chlorine atoms at positions 2 and 5 on the phenyl ring.
- The 2,5-dichloro substitution may introduce steric hindrance near the triazole ring .
(c) 1-Phenyl-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid
- Molecular Formula : C₁₀H₉N₃O₂
- Substituents: No chlorine atoms on the phenyl ring.
- Key Differences : The absence of chlorine reduces molecular weight (average mass: 203.20 g/mol) and lipophilicity. This compound serves as a baseline for studying the electronic and steric effects of chlorine substitution .
Functional Analogues with Different Core Structures
(a) 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione
- Molecular Formula: C₁₂H₉Cl₂NO₃
- Core Structure : Oxazolidine-2,4-dione instead of triazole.
- Key Differences: The oxazolidine ring introduces different electronic properties and hydrogen-bonding capabilities. This compound, related to vinclozolin (a known pesticide), highlights how core heterocycle changes impact biological activity .
(b) 5-(2-Pyridinyl)-1H-pyrazole-3-carboxylic Acid
Comparative Data Table
Research Implications and Trends
- Chlorine Substitution: The 3,5-dichloro configuration maximizes lipophilicity and may enhance membrane permeability compared to mono-chloro or non-chloro analogues .
- Structural-Activity Relationships (SAR) : Positional isomerism (e.g., 2,5-dichloro vs. 3,5-dichloro) significantly alters steric and electronic profiles, which could be leveraged in drug design to optimize binding or reduce off-target effects .
Biological Activity
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, highlighting its significance in pharmacological research.
- Molecular Formula : CHClNO
- Molecular Weight : 272.087 g/mol
- IUPAC Name : this compound
- InChI Key : CZTNDZALWLHXBA-UHFFFAOYSA-N
This compound belongs to the class of phenyl-1,2,4-triazoles, which are known for their diverse biological activities including antimicrobial and anticancer properties .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. difficile .
Anticancer Activity
The compound has also shown promising anticancer activity. In vitro studies using A549 human pulmonary cancer cells revealed that it significantly reduced cell viability. Specifically, the compound reduced cell viability to 21.2% compared to untreated controls (p < 0.0001). This effect was attributed to its ability to induce apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity against A549 Cells
| Compound | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Compound | 21.2 | <0.0001 |
The biological activity of this triazole derivative is thought to involve the modulation of various cellular pathways. It has been shown to phosphorylate key proteins involved in cell cycle regulation and apoptosis, such as p53 and cyclin-dependent kinases (CDKs) . These interactions suggest a multifaceted mechanism where the compound may disrupt normal cellular functions in cancer cells.
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Study : A recent study highlighted the enhanced anticancer activity of derivatives containing the 3,5-dichloro substitution on the phenyl ring. The study noted that these modifications led to a significant increase in cytotoxicity against A549 cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. It was found that the compound effectively inhibited growth at concentrations comparable to traditional antibiotics .
Q & A
Basic: What are the recommended synthetic routes for 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, and how is purity optimized?
Methodological Answer:
The compound is synthesized via a three-step procedure:
Condensation : Reacting 3,5-dichloroaniline with methyl isocyanate to form a urea intermediate.
Cyclization : Treating the intermediate with phosphoryl chloride (POCl₃) to generate the triazole core.
Carboxylation : Introducing the carboxylic acid group via hydrolysis under basic conditions.
Purity Optimization : Automated flash chromatography (55% ethyl acetate/hexanes) isolates the major product, achieving >95% purity. Analytical validation uses HPLC with UV detection at 254 nm and retention time matching reference standards .
Basic: What spectroscopic techniques confirm structural identity and purity?
Methodological Answer:
- 1H/13C NMR : Characterizes aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and methyl groups (δ 2.4 ppm). Carboxylic acid protons appear as broad singlets (δ 12–13 ppm) .
- Mass Spectrometry (MS) : Parent peak at m/z 237 (M+H⁺), matching the molecular weight (237.64 g/mol) .
- HPLC : Retention time consistency and peak symmetry validate purity .
Advanced: How does the triazole scaffold interact with CDK2/cyclin A, and what structural modifications enhance binding affinity?
Methodological Answer:
The dichlorophenyl group occupies a hydrophobic pocket near Trp217 in CDK2/cyclin A, while the carboxylic acid forms hydrogen bonds with Lys33. SAR Insights :
- 3,5-Dichloro Substitution : Enhances hydrophobic interactions compared to mono-chloro analogs.
- Methyl Group at Position 5 : Reduces steric hindrance, improving fit into the secondary pocket.
- Carboxylic Acid : Critical for ionic interactions with basic residues. Replacements (e.g., amides) reduce affinity .
Advanced: How to resolve contradictions between in vitro binding data and cellular IC₅₀ values?
Methodological Answer:
- Biophysical Assays : Use surface plasmon resonance (SPR) to measure direct binding kinetics (e.g., KD for CDK2/cyclin A).
- Cell-Based Assays : Test anti-proliferative activity in U2OS osteosarcoma or DU145 prostate cancer lines. Discrepancies may arise from:
Advanced: What computational strategies predict binding modes and guide analog design?
Methodological Answer:
- Docking : Use Schrödinger Suite or AutoDock Vina with CDK2/cyclin A crystal structures (PDB: 2UUE, 2V22). Validate with known FLIP ligands (3,5-DCPT and 4-CPT) as positive controls .
- MD Simulations : Run 100-ns trajectories to assess stability of triazole-carboxylic acid interactions.
- Free Energy Calculations : MM/GBSA identifies key residues (e.g., Lys33, Trp217) for affinity optimization .
Basic: What analytical methods assess batch-to-batch consistency in large-scale synthesis?
Methodological Answer:
- HPLC-PDA : Quantify impurities using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).
- LC-MS : Monitor for byproducts (e.g., dechlorinated intermediates).
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
Advanced: How to design derivatives with improved blood-brain barrier (BBB) penetration for CNS targets?
Methodological Answer:
- logP Optimization : Aim for 1–3 via substituent modifications (e.g., replacing Cl with CF₃).
- PSA Reduction : Mask the carboxylic acid as an ester prodrug (hydrolyzed in vivo).
- In Silico BBB Prediction : Use QSAR models (e.g., BBBscore) to prioritize candidates .
Basic: What crystallization conditions yield high-quality crystals for X-ray studies?
Methodological Answer:
- Solvent System : Slow evaporation from ethanol/water (7:3 v/v) at 4°C.
- Data Collection : Use SHELXL for refinement. Space group P2₁/c with Z = 4 is typical for triazole derivatives.
- Validation : R-factor <0.05 and CCDC deposition (e.g., CCDC 1234567) .
Advanced: What in vivo models validate efficacy, and how are pharmacokinetic parameters optimized?
Methodological Answer:
- Xenograft Models : Administer 10 mg/kg (oral) daily in BALB/c nude mice with DU145 tumors. Monitor tumor volume via caliper measurements.
- PK Optimization :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
